N-Benzoyl-2'-deoxycytidine
Description
Significance of Protected Nucleosides in Biomolecular Synthesis
The chemical synthesis of biopolymers like DNA and RNA requires the sequential coupling of monomeric units. However, the nucleotide monomers possess multiple reactive functional groups, including hydroxyl groups on the sugar moiety and exocyclic amino groups on the nucleobases. umich.edu Without protection, these reactive sites would lead to undesirable side reactions during the coupling process, resulting in branched chains and other structural errors. umich.edu
Protecting groups are temporary modifications attached to these reactive sites to render them inert during the synthesis. These groups must be stable throughout the iterative cycles of oligonucleotide chain assembly and then be removable under specific conditions without damaging the final oligonucleotide product. umich.edu The use of protected nucleosides ensures the chemoselectivity of the coupling reactions, directing the formation of the correct phosphodiester linkages between the 5'-hydroxyl group of one nucleotide and the 3'-hydroxyl group of the next. umich.edu Furthermore, these protecting groups often enhance the solubility of the nucleoside monomers in the organic solvents used in solid-phase synthesis. springernature.com
The most common strategy for oligonucleotide synthesis is the phosphoramidite (B1245037) method, which utilizes protected nucleoside phosphoramidites as the building blocks. wikipedia.org In this method, the 5'-hydroxyl group is typically protected with an acid-labile group like dimethoxytrityl (DMT), while the exocyclic amino groups of adenine (B156593), guanine (B1146940), and cytosine are protected with base-labile acyl groups. wikipedia.orgatdbio.com
Historical Development and Evolution of Protecting Group Strategies for Cytidine (B196190)
The challenge of selectively protecting the exocyclic amino group of cytidine has been a significant focus in the evolution of oligonucleotide synthesis. Early methods explored various protecting groups to prevent unwanted reactions at the N4 position of the cytosine base.
The pioneering work of Har Gobind Khorana and his colleagues was instrumental in establishing the use of acyl protecting groups for the exocyclic amines of nucleosides. trilinkbiotech.com They introduced the benzoyl group for both adenosine (B11128) and cytidine, and the isobutyryl group for guanosine. trilinkbiotech.com These have since become the standard protecting groups in the field. trilinkbiotech.com
While the benzoyl group proved effective, its relative stability sometimes required harsh deprotection conditions that could potentially damage the synthesized oligonucleotide. This led to the exploration of alternative protecting groups for cytidine. For instance, the acetyl group was introduced as a more labile alternative to the benzoyl group, allowing for faster and milder deprotection. trilinkbiotech.comglenresearch.com The choice between benzoyl and acetyl protection for cytidine often depends on the specific requirements of the synthesis and the desired deprotection conditions. trilinkbiotech.com In some cases, more sterically demanding or electronically modified benzoyl derivatives, such as the 4-methoxy-benzoyl group, have been employed to fine-tune the lability of the protecting group. glenresearch.com
The development of these protecting group strategies was a critical step that paved the way for the automation of oligonucleotide synthesis, making custom DNA and RNA sequences readily accessible for research and diagnostic applications. wikipedia.org
Foundational Role of N4-Benzoyl-2'-deoxycytidine as a Standard Building Block
N4-Benzoyl-2'-deoxycytidine has established itself as a crucial and widely used building block in the chemical synthesis of DNA, particularly through the prevalent phosphoramidite method. wikipedia.org Its primary function is to serve as the protected precursor for the incorporation of deoxycytidine into a growing oligonucleotide chain.
The benzoyl group at the N4 position effectively shields the exocyclic amino group of the cytosine base, preventing it from participating in unwanted side reactions during the coupling steps of solid-phase synthesis. atdbio.comlibretexts.org This protection is stable under the conditions of the synthesis cycle but can be readily removed during the final deprotection step, typically using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427), to yield the natural deoxycytidine residue in the final oligonucleotide. libretexts.org
N4-Benzoyl-2'-deoxycytidine is typically converted into its phosphoramidite derivative, N4-Benzoyl-5'-O-dimethoxytrityl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, for use in automated DNA synthesizers. This phosphoramidite reagent contains the necessary protecting groups for the 5'-hydroxyl (DMT) and the phosphate (B84403) (β-cyanoethyl) in addition to the N4-benzoyl group, allowing for the efficient and controlled stepwise addition of cytidine units to the growing DNA chain. wikipedia.org
The widespread adoption of N4-Benzoyl-2'-deoxycytidine as a standard building block is a testament to its reliability and effectiveness in producing high-quality synthetic DNA for a vast array of applications in molecular biology, diagnostics, and therapeutics. caymanchem.com
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₇N₃O₅ | biosynth.comcymitquimica.com |
| Molar Mass | 331.33 g/mol | biosynth.com |
| Melting Point | 207 °C | biosynth.com |
| CAS Number | 4836-13-9 | biosynth.com |
Structure
2D Structure
Properties
CAS No. |
4836-13-9 |
|---|---|
Molecular Formula |
C16H17N3O5 |
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-[1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m1/s1 |
InChI Key |
MPSJHJFNKMUKCN-DYEKYZERSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Appearance |
Powder |
Synonyms |
N-[1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-benzamide; 4-N-Benzoyldeoxycytidine; N-Benzoyl-2’-deoxycytidine; N4-Benzoyl-2’-deoxycytidine; N4-Benzoyldeoxycytidine |
Origin of Product |
United States |
Synthetic Methodologies for N4 Benzoyl 2 Deoxycytidine and Its Derivatives
Chemical Synthesis of N4-Benzoyl-2'-deoxycytidine
The introduction of a benzoyl group at the N4 position of 2'-deoxycytidine (B1670253) is the primary objective in the synthesis of this key intermediate. The main challenge lies in achieving selective acylation of the exocyclic amino group while avoiding reaction with the hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar.
Acylation Procedures and Regioselectivity Control
The selective N-acylation of 2'-deoxycytidine is critical to avoid the formation of undesired O-acylated byproducts. The inherent difference in nucleophilicity between the exocyclic amino group and the hydroxyl groups of the sugar moiety can be exploited to achieve regioselectivity. Under controlled conditions, the amino group reacts preferentially with the acylating agent.
Several strategies have been developed to control the regioselectivity of the acylation reaction. While direct acylation is common, other methods involve the use of protecting groups or enzymatic catalysts to enhance selectivity. For instance, enzymatic methods using lipases have shown high selectivity for N-acylation over O-acylation for cytidine (B196190) nucleosides. google.com
Transient Protection Approaches for Exocyclic Amino Group Acylation
To further enhance the selectivity of N-acylation, transient protection of the hydroxyl groups is a widely employed strategy. This involves temporarily masking the 3'- and 5'-hydroxyl groups, typically as trimethylsilyl (B98337) (TMS) ethers. The silylated nucleoside is then reacted with the acylating agent, which selectively acylates the exocyclic amino group. researchgate.netresearchgate.netresearchgate.net
The silyl (B83357) protecting groups are labile and can be easily removed during aqueous work-up or by treatment with a mild base, yielding the desired N4-acylated product. researchgate.net This one-flask procedure is efficient and generally provides high yields of the target compound. acs.org
Direct Acylation Techniques with Acid Anhydrides and Chlorides
Direct acylation is a straightforward and commonly used method for the synthesis of N4-benzoyl-2'-deoxycytidine. This technique typically involves reacting 2'-deoxycytidine with an acylating agent such as benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. oup.com
Pyridine (B92270) is often used as both the solvent and the base, serving to neutralize the hydrochloric acid generated as a byproduct when using benzoyl chloride. google.com The reaction is typically carried out at low temperatures to minimize the formation of O-benzoylated side products. Careful control of stoichiometry is crucial, especially in large-scale synthesis, to prevent di-benzoylation. Benzoic anhydride is another effective acylating agent that can be used, often in a suitable solvent like ethanol. oup.com
| Acylating Agent | Base/Solvent | Typical Conditions | Yield | Ref |
| Benzoyl Chloride | Pyridine | 0–5°C, 4 hours | 85–92% | |
| Benzoic Anhydride | Ethanol | Room temperature, 15 hours | 80% | oup.com |
Synthesis of N4-Benzoyl-2'-deoxycytidine Phosphoramidites
For its use in automated solid-phase oligonucleotide synthesis, N4-benzoyl-2'-deoxycytidine must be converted into a phosphoramidite (B1245037) derivative. This involves a two-step process: the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group.
Preparation of 5'-O-(4,4'-Dimethoxytrityl)-N4-Benzoyl-2'-deoxycytidine Precursors
The first step in preparing the phosphoramidite is the selective protection of the 5'-primary hydroxyl group of N4-benzoyl-2'-deoxycytidine with a 4,4'-dimethoxytrityl (DMT) group. This is typically achieved by reacting the N-acylated nucleoside with DMT-chloride in pyridine. nih.govoup.com The DMT group is acid-labile, allowing for its easy removal during the automated DNA synthesis cycle. oup.com This reaction is highly selective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. The resulting 5'-O-DMT-N4-benzoyl-2'-deoxycytidine is a key precursor for the subsequent phosphitylation step. medchemexpress.com
Phosphitylation Reactions for Phosphoramidite Formation
The final step in the synthesis of the desired building block for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of 5'-O-DMT-N4-benzoyl-2'-deoxycytidine. This is typically accomplished by reacting the DMT-protected nucleoside with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite, in the presence of an activator. chemdad.combiosynth.comchemicalbook.com
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the product. An activator, such as 1H-tetrazole or its derivatives, is used to catalyze the reaction. chemdad.com The resulting product, 5'-O-DMT-N4-benzoyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is the final, stable building block ready for use in automated DNA synthesizers. biosynth.combroadpharm.com
| Phosphitylating Agent | Activator | Solvent | Ref |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1-Methylimidazole, N,N-diisopropylethylamine | Dichloromethane | nih.gov |
| 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite | Acid-base activator | Toluene | chemdad.com |
Derivatization for Specialized N4-Benzoyl-2'-deoxycytidine Analogues
The N4-benzoyl moiety on the 2'-deoxycytidine scaffold is instrumental in the synthesis of specialized analogues. It functions as a robust protecting group that allows for selective chemical transformations at other positions of the nucleoside before its eventual removal or retention as a functional modification.
Synthesis of 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine) Derivatives
N4-protection is a key strategy in the stereoselective synthesis of pyrimidine (B1678525) nucleosides like Gemcitabine (2',2'-difluoro-2'-deoxycytidine). The use of N4-benzoyl cytosine has been shown to facilitate highly beta-stereoselective and high-yielding N-glycosylation reactions, which is a critical step in Gemcitabine synthesis. researchgate.net This approach represents a potential alternative to established industrial processes for this important anticancer drug. researchgate.net
Furthermore, N4-benzoyl protection is essential for creating building blocks used in the automated chemical synthesis of oligonucleotides containing Gemcitabine. For instance, 5′-Dimethoxytrityl-N4-benzoyl-2′,2′-difluoro-2′-deoxycytidine is a precursor for the corresponding 3'-phosphoramidite derivative. aacrjournals.orgbiosynth.com This phosphoramidite, known as Gemcitabine 3'-CE phosphoramidite, enables the site-specific incorporation of Gemcitabine into custom DNA sequences for research applications, such as in gene silencing experiments. aacrjournals.orgbiosynth.com The synthesis involves reacting the N4-benzoyl protected Gemcitabine nucleoside with 2-cyanoethyl-N,N'-diisopropyl-chlorophosphoramidite to generate the reactive phosphoramidite intermediate required for solid-phase oligonucleotide synthesis. aacrjournals.org
Incorporation of Biotinylated Moieties
The strategic use of N-acyl protecting groups, such as the benzoyl derivative, is central to the synthesis of biotinylated nucleosides for use as molecular probes. A modified 2'-deoxycytidine-3'-O-phosphoramidite has been developed that carries a biotin (B1667282) molecule attached to the N4-position via a long, polar spacer arm. oup.comnih.gov In this construct, the biotin itself is protected with a bulky and lipophilic N-t-butylbenzoyl group. oup.comnih.gov
This dual-protection strategy is highly effective. The N4-acyl group on the cytosine and the N-t-butylbenzoyl group on the biotin ensure that the biotin moiety remains intact during the demanding chemical conditions of automated solid-phase oligonucleotide synthesis. oup.comoup.com This allows for the direct, sequence-specific incorporation of biotin within an oligonucleotide. oup.com The long spacer arm facilitates the kinetics of binding to streptavidin, enhancing the utility of these biotinylated oligonucleotides in applications like the purification of RNA-protein complexes. oup.comnih.gov
Development of Other Modified N4-Acyl-2'-deoxycytidine Building Blocks
Beyond the canonical benzoyl group, a diverse array of other N4-acyl-2'-deoxycytidine derivatives has been developed to expand the functional repertoire of modified DNA. nih.govoup.com The general synthetic route involves the acylation of 2'-deoxycytidine with an appropriate activated carboxylic acid ester. google.com This straightforward method allows for the introduction of various aliphatic and aromatic acyl groups at the N4-position. oup.com
Examples of such building blocks that have been synthesized and studied include:
Aliphatic derivatives : N4-acetyl- and N4-hexanoyl-2'-deoxycytidine. google.comresearchgate.net
Aromatic and functionalized aromatic derivatives : N4-nicotinoyl-, N4-(acetyl)benzoyl-, and N4-(benzoyl)benzoyl-2'-deoxycytidine. oup.comresearchgate.netresearchgate.net
These modified nucleosides are primarily synthesized to serve as precursors for their corresponding 5'-triphosphates, which are then used in the enzymatic synthesis of functionally modified DNA. researchgate.netinnoget.com The choice of the acyl group is critical, as its size and chemical nature influence the substrate properties of the resulting nucleotide for DNA polymerases. nih.govoup.com
Enzymatic Synthesis of N4-Acylated 2'-Deoxycytidine Nucleotides
The enzymatic incorporation of N4-acyl-2'-deoxycytidine analogues into DNA is a powerful method for creating nucleic acids with novel properties. This process requires the chemical conversion of the modified nucleosides into their 5'-triphosphate form, followed by polymerase-mediated insertion into a growing DNA strand.
Preparation of N4-Acyl-2'-deoxycytidine 5'-Triphosphates
The conversion of N4-acyl-2'-deoxycytidine nucleosides into their biologically active 5'-triphosphate (dCAcylTP) counterparts is a crucial step for their use in enzymatic synthesis. innoget.com A common and effective method for this phosphorylation is a one-pot reaction starting from the modified nucleoside. google.comresearchgate.net
The synthesis typically proceeds in two main stages:
Monophosphorylation : The nucleoside is first treated with phosphorus oxychloride (POCl₃) in a trimethyl phosphate (B84403) solvent to generate the N4-acyl-2'-deoxycytidine 5'-monophosphate. researchgate.netresearchgate.net
Conversion to Triphosphate : The resulting monophosphate is then reacted in situ with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to yield the final 5'-triphosphate. google.comresearchgate.netresearchgate.net
The final products are purified using ion-exchange chromatography to isolate the N4-acyl-2'-deoxycytidine-5'-triphosphates, which can be obtained in yields ranging from 15-45%. google.com This method has been successfully applied to produce a wide range of dCAcylTPs with varying acyl groups. google.comresearchgate.net
Substrate Specificity and Catalytic Activities of DNA Polymerases
A variety of DNA polymerases from different families have been shown to efficiently utilize N4-acylated 2'-deoxycytidine 5'-triphosphates (dCAcylTPs) as substrates for the synthesis of modified DNA. researchgate.netnih.gov Studies have demonstrated that both family A (e.g., Taq, Klenow fragment (exo-), Bsm) and family B (e.g., KOD XL) DNA polymerases can incorporate these modified nucleotides. nih.govoup.com
A significant finding is that in addition to the expected Watson-Crick pairing with guanine (B1146940) (G), a strong tendency for mispairing with adenine (B156593) (A) occurs with several polymerases. nih.govnih.govvu.lt This phenomenon was observed for Taq, Klenow fragment (exo-), Bsm, and KOD XL polymerases. nih.gov In contrast, the proofreading phi29 DNA polymerase, while successfully utilizing dCAcylTPs, is also prone to forming these CAcyl•A mispairs. nih.govvu.lt
The efficiency of incorporation can be influenced by the bulkiness of the N4-acyl group. While smaller modifications like acetyl or hexanoyl are readily incorporated, bulkier groups such as benzoylbenzoyl can present a greater challenge, with performance varying between polymerases. nih.gov For example, Klenow fragment (exo-) and Bsm polymerases were found to be more tolerant of bulky modifications than Taq or KOD XL. nih.gov Furthermore, terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, is capable of incorporating several hundred consecutive N4-acylated deoxycytidine nucleotides. nih.govvu.lt
These findings establish N4-acyl-dCTPs as valuable substrates for the enzymatic synthesis of modified DNA, suitable for applications in specific labeling, aptamer selection, and photoimmobilization. researchgate.netinnoget.com
Table 1: DNA Polymerase Substrate Specificity for N4-Acyl-dCTPs This table is interactive. You can sort and filter the data by clicking on the column headers.
| DNA Polymerase | Family | N4-Acyl Modification | Key Research Findings | Reference |
|---|---|---|---|---|
| Taq | A | Acetyl, Hexanoyl, Nicotinoyl, Benzoyl, Acetylbenzoyl, Benzoylbenzoyl | Efficiently incorporates various dCAcylTPs. Shows strong tendency to mispair with Adenine (A). nih.govoup.com Less efficient with very bulky groups compared to KF (exo-). nih.gov | nih.gov, oup.com |
| Klenow Fragment (exo-) | A | Acetyl, Hexanoyl, Nicotinoyl, Benzoyl, Acetylbenzoyl, Benzoylbenzoyl | Efficiently incorporates various dCAcylTPs, including those with bulky modifications. nih.gov Shows strong tendency to mispair with Adenine (A). nih.govoup.com Found to be one of the best polymerases for generating long modified products. researchgate.net | nih.gov, oup.com, researchgate.net |
| Bsm | A | Acetyl, Hexanoyl, Nicotinoyl, Benzoyl, Acetylbenzoyl, Benzoylbenzoyl | Efficiently incorporates various dCAcylTPs, including those with bulky modifications. nih.gov Shows strong tendency to mispair with Adenine (A). nih.govoup.com Found to be one of the best polymerases for generating long modified products. researchgate.net | nih.gov, oup.com, researchgate.net |
| KOD XL | B | Acetyl, Hexanoyl, Nicotinoyl, Benzoyl, Acetylbenzoyl, Benzoylbenzoyl | Readily incorporates N4-acylated cytidine nucleotides. nih.gov Shows strong tendency to mispair with Adenine (A). nih.govoup.com Less efficient with very bulky groups compared to KF (exo-). nih.gov | nih.gov, oup.com |
| phi29 | B | Various Acyl Groups | Successfully incorporates modified nucleotides despite its 3'→5' exonuclease (proofreading) activity. nih.govoup.com Prone to forming CAcyl•A base pairs under the tested conditions. nih.govvu.lt | nih.gov, vu.lt, nih.gov, oup.com |
| Terminal deoxynucleotidyl transferase (TdT) | X | Various Acyl Groups | Template-independent incorporation of as many as several hundred consecutive N4-acylated-deoxycytidine nucleotides. nih.govvu.lt | nih.gov, vu.lt |
Role of Proofreading Polymerases (e.g., phi29 DNA Polymerase)
Proofreading DNA polymerases possess a 3'→5' exonuclease activity that serves to excise incorrectly incorporated nucleotides, thereby ensuring high fidelity during DNA replication. nih.govneb.comneb.com The phi29 DNA polymerase, a highly processive Family B polymerase, is a prominent example of an enzyme with this proofreading capability. nih.govneb.comcreative-biogene.com
Despite this corrective function, studies have demonstrated that phi29 DNA polymerase can successfully incorporate N4-acyl-2'-deoxycytidine triphosphates into a growing DNA strand. nih.govnih.govoup.com This is significant because the exonuclease activity might be expected to recognize the modified base as an error and remove it. tandfonline.com Research shows that full-length DNA products containing multiple N4-acyl-cytosine modifications can be generated using phi29 DNA polymerase. nih.gov The high processivity of the enzyme helps in preventing the formation of truncated DNA products, leading to efficient synthesis of fully modified strands. nih.gov
However, the incorporation by phi29 DNA polymerase is not without consequences for fidelity. While the enzyme can form the correct CAcyl•G base pair, it has been shown to be prone to forming CAcyl•A mispairs under the same conditions. nih.govnih.govresearchgate.netoup.com This suggests that while the polymerase accommodates the modified nucleotide, its proofreading mechanism may not be stringent enough to prevent mispairing with adenine, a phenomenon also observed with other polymerases but notably present with the proofreading phi29 enzyme.
Table 2: Characteristics of phi29 DNA Polymerase in Modified Nucleotide Synthesis
| Feature | Description | Relevance to N4-Benzoyl-2'-deoxycytidine |
|---|---|---|
| Enzyme Family | B-type DNA Polymerase nih.gov | Shares characteristics with other Family B polymerases known to accept modified nucleotides. nih.gov |
| Processivity | Exceptional; capable of synthesizing long DNA strands (>70 kb). neb.comcreative-biogene.com | Prevents the formation of truncated products during synthesis with modified dNTPs. nih.gov |
| 3'→5' Exonuclease Activity | Inherent proofreading function. neb.comneb.com | Despite this activity, it successfully incorporates N4-acyl-dCTPs. nih.govoup.com |
| Fidelity Impact | Prone to forming CAcyl•A mispairs with modified substrates. nih.govnih.govoup.com | Indicates a trade-off between incorporation efficiency and base-pairing accuracy. |
Terminal Deoxynucleotidyl Transferase (TdT) in Oligonucleotide Elongation
Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that does not require a template to synthesize a DNA strand. researchgate.netd-nb.info It catalyzes the sequential addition of deoxynucleoside triphosphates to the 3'-hydroxyl terminus of a DNA initiator (primer). researchgate.netoup.com A key feature of TdT is its broad substrate tolerance, readily incorporating a wide variety of modified nucleotides, including those with bulky fluorescent tags or other chemical moieties. researchgate.netd-nb.infooup.com
This promiscuity extends to N4-acyl-2'-deoxycytidine triphosphates. nih.govoup.com Research has demonstrated that TdT can incorporate not just one, but several hundred N4-acylated-deoxycytidine nucleotides consecutively onto a primer. nih.govnih.govresearchgate.netoup.com This makes TdT a powerful tool for generating long, 3'-tailed DNA strands composed entirely of these modified bases. oup.com The efficiency of this template-independent polymerization can, however, be influenced by the specific N4-substituent on the cytosine base. oup.com
The ability of TdT to elongate oligonucleotides with N4-benzoyl-2'-deoxycytidine and its derivatives opens up possibilities for creating DNA with unique chemical properties for applications in nanotechnology, biosensors, and aptamer development. nih.govoup.comresearchgate.net For instance, it has been suggested that 3'-tailed DNA containing certain benzoyl-related functional groups may fold into specific tertiary structures. nih.govoup.comoup.com
Table 3: TdT Activity with Modified Nucleotides
| Substrate Type | Incorporation by TdT | Key Findings |
|---|---|---|
| Natural dNTPs | Template-independent polymerization. d-nb.info | Forms homopolymer tails on the 3'-end of DNA primers. |
| Biotinylated/Fluorescent dNTPs | Readily incorporated. researchgate.net | Demonstrates low substrate specificity. researchgate.net |
| N4-Acyl-dCTPs | Efficiently incorporated. nih.govoup.com | Can add several hundred consecutive modified monomers. nih.govnih.gov |
Influence of N4-Acyl-Cytosine on Base-Pairing Fidelity During Enzymatic Synthesis
The modification of a nucleobase can significantly influence its hydrogen-bonding properties and, consequently, the fidelity of DNA synthesis. In the case of N4-acyl-2'-deoxycytidine, the presence of the acyl group at the N4 position, which is involved in standard Watson-Crick base pairing, introduces the potential for altered pairing behavior.
Studies utilizing various Family A and B DNA polymerases have revealed a notable effect on base-pairing fidelity. nih.govoup.com While N4-acyl-cytosine can correctly pair with guanine (G), a strong tendency to form a mispair with adenine (A) is also observed. nih.govnih.govresearchgate.netoup.com This CAcyl•A pairing occurs to a great extent with several common polymerases, including Taq, Klenow fragment (exo-), Bsm, and KOD XL. oup.comoup.com
This mispairing suggests that the N4-acyl modification alters the hydrogen bonding pattern of the cytosine base, allowing it to form a stable, albeit incorrect, pair with adenine in the active site of the polymerase. The bulkiness of the acyl group itself does not appear to prevent this interaction. oup.comoup.com Even with the proofreading phi29 DNA polymerase, the formation of the CAcyl•A base pair persists. nih.govnih.govoup.com These findings indicate that while N4-acyl-2'-deoxycytidine is a viable substrate for enzymatic DNA synthesis, its use can lead to a decrease in replication fidelity due to the promotion of C•A misincorporation.
Table 4: Base-Pairing Behavior of N4-Acyl-Cytosine (CAcyl)
| Template Base | Incoming Nucleotide | Polymerase Type | Observed Pairing | Fidelity Outcome |
|---|---|---|---|---|
| Guanine (G) | dCAcylTP | Family A & B | CAcyl•G | Correct Pairing: N4-acyl group does not prevent standard Watson-Crick pairing. oup.comoup.com |
| Adenine (A) | dCAcylTP | Family A & B (including phi29) | CAcyl•A | Mispairing: Strong tendency for misincorporation opposite adenine. nih.govoup.comoup.com |
Integration of N4 Benzoyl 2 Deoxycytidine in Oligonucleotide Assembly
Solid-Phase Oligonucleotide Synthesis Utilizing N4-Benzoyl-2'-deoxycytidine Phosphoramidites
Solid-phase synthesis is the predominant method for creating custom oligonucleotides, and N4-Benzoyl-2'-deoxycytidine, in its phosphoramidite (B1245037) form, is a key building block in this process. This technique involves the sequential addition of nucleotide residues to a growing chain that is covalently attached to an insoluble solid support.
The phosphoramidite method, developed in the early 1980s and enhanced by solid-phase technology and automation, is the standard for oligonucleotide synthesis. The synthesis proceeds in the 3' to 5' direction through a series of automated cycles. Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Table 1: Typical Timings for Phosphoramidite Oligonucleotide Synthesis Cycle
| Step | Reagent | Time |
| Detritylation | Dichloroacetic acid in toluene | Varies |
| Coupling | Phosphoramidite + Activator | 15 seconds |
| Capping | Acetic Anhydride (B1165640)/DMAP/Collidine/THF | Varies |
| Oxidation | Iodine solution | Varies |
| Washing | Acetonitrile | Varies |
Note: The specific times for each step can vary depending on the synthesizer, scale, and specific sequence.
The synthesis begins with the first nucleoside attached to a solid support, typically controlled-pore glass (CPG). This is achieved by derivatizing the support with a nucleoside succinate (B1194679). For the incorporation of N4-Benzoyl-2'-deoxycytidine at the 3'-end of an oligonucleotide, a succinate derivative of this protected nucleoside is required.
The process generally involves reacting N4-benzoyl-5'-O-(dimethoxytrityl)-2'-deoxycytidine with succinic anhydride to form the 3'-O-succinate. This derivative is then coupled to a long-chain alkylamine (LCAA) functionalized CPG support. The loading of the nucleoside onto the support is a critical parameter, with typical loadings ranging from 20-40 µmol/g.
Table 2: Comparison of CPG Derivatization Methods
| Method | Key Feature | Advantage | Disadvantage |
| Method A (DCC mediated) | Pre-activation of succinate with DCC to form pentachlorophenyl esters. | Straightforward. | Lengthy synthesis of succinate esters. |
| Method B (DEC mediated) | Direct coupling of succinyl nucleoside to LCAA-CPG using DEC. | Eliminates the need for pre-activated esters. | Can lead to high loadings that may not be optimal for all syntheses. |
| Alternative Procedure | Direct coupling of nucleosides to LCAAP-CPG. | Eliminates the need for preparing nucleoside succinates. | Requires specific LCAAP-CPG support. |
To achieve high-yield incorporation of N4-Benzoyl-2'-deoxycytidine, several reaction conditions must be optimized. The coupling step is particularly crucial. The choice of activator, such as tetrazole or its derivatives, and the coupling time are key parameters. For instance, a typical coupling time for standard phosphoramidites is around 15 seconds.
Another area of optimization is the deprotection step. The benzoyl group on N4-Benzoyl-2'-deoxycytidine is typically removed using concentrated ammonium (B1175870) hydroxide (B78521). The conditions for this deprotection (temperature and duration) must be carefully controlled to ensure complete removal of the protecting group without causing degradation of the oligonucleotide.
Solution-Phase Oligonucleotide Synthesis Methodologies Incorporating N4-Benzoyl-2'-deoxycytidine
While solid-phase synthesis is dominant, solution-phase synthesis offers an alternative, particularly for large-scale production. In this approach, the growing oligonucleotide chain is not attached to an insoluble support but remains in solution.
One strategy involves using a soluble support, such as a modified β-cyclodextrin or polyethylene (B3416737) glycol (PEG). The support-bound oligonucleotide can be precipitated out of the solution after each reaction step, allowing for the removal of excess reagents and byproducts. N4-Benzoyl-2'-deoxycytidine phosphoramidites are compatible with these methods.
A key advantage of solution-phase synthesis is the potential for easier scale-up and purification using standard chemical engineering techniques like crystallization and extraction. However, the separation of the product from reagents can be more challenging than in solid-phase synthesis.
Mechanistic Studies of Side Reactions During N4-Benzoyl-2'-deoxycytidine Incorporation
During oligonucleotide synthesis, side reactions can occur, leading to the formation of undesired byproducts. With N4-Benzoyl-2'-deoxycytidine, a potential side reaction is the incomplete removal of the benzoyl protecting group, which can interfere with subsequent enzymatic applications of the oligonucleotide.
A significant side reaction during oligonucleotide synthesis is branching at the exocyclic amino groups of the nucleobases if they are not properly protected. The benzoyl group on N4-Benzoyl-2'-deoxycytidine effectively prevents this. However, if the protecting group is prematurely cleaved or if the protection is incomplete, the secondary amine can react with the activated phosphoramidite, leading to a branched oligonucleotide chain.
To mitigate this, it is crucial to use high-quality, fully protected N4-Benzoyl-2'-deoxycytidine phosphoramidites. Additionally, the conditions of the synthesis cycle, particularly the detritylation step, must be carefully controlled to avoid any premature removal of the base-protecting groups. The use of milder deprotection conditions at the end of the synthesis can also help to minimize side reactions. For instance, using a mixture of concentrated ammonium hydroxide and methylamine (B109427) can facilitate the removal of protecting groups at room temperature.
Stability Considerations and Degradation Pathways During Oligonucleotide Elongation
The chemical stability of N4-Benzoyl-2'-deoxycytidine is a critical factor during the repetitive cycles of solid-phase oligonucleotide synthesis. Each step of the elongation cycle presents unique chemical environments that can potentially lead to the degradation of this protected nucleoside, impacting the yield and purity of the final oligonucleotide product. The benzoyl protecting group is selected for its relative stability under the acidic conditions required for detritylation while being labile to the basic conditions used for final deprotection. atdbio.comumich.edu
The phosphoramidite method of oligonucleotide synthesis involves a four-step cycle: detritylation, coupling, capping, and oxidation. umich.edu The N4-benzoyl group on deoxycytidine is generally stable during the acidic detritylation step, which typically uses dichloroacetic acid (DCA) to remove the 5'-dimethoxytrityl (DMT) group. umich.eduoup.com Studies have shown that the N-protected nucleoside remains intact during this step. oup.com
However, the stability of the N-benzoyl group can be influenced by other modifications on the nucleoside. For instance, the presence of an electron-withdrawing group, such as a fluorine atom at the C-5 position, can increase the lability of the benzoyl group. oup.com While the standard N4-benzoyl-2'-deoxycytidine is robust enough for routine synthesis, these considerations become important when synthesizing modified oligonucleotides.
The primary degradation pathways for N4-Benzoyl-2'-deoxycytidine during elongation are generally associated with premature removal of the benzoyl group or modification of the cytosine base. Incomplete capping of the unreacted 5'-hydroxyl groups can lead to side reactions in subsequent cycles. researchgate.net Although the phosphite (B83602) triester intermediate formed during coupling is unstable, the subsequent oxidation step to the more stable phosphate (B84403) triester mitigates degradation of the backbone. atdbio.com
The most significant stability challenges arise during the final deprotection step, where the oligonucleotide is cleaved from the solid support and all protecting groups are removed. Standard deprotection is often carried out with concentrated aqueous ammonia (B1221849). atdbio.com The N-benzoyl group on cytidine (B196190) is readily cleaved under these conditions. atdbio.com However, the use of other basic reagents, such as methylamine or ethylenediamine (B42938), which are sometimes employed for faster deprotection or for specific applications like the synthesis of methylphosphonate (B1257008) oligonucleotides, can lead to side reactions. nih.govoup.com
One major degradation pathway during deprotection with primary amines is transamination at the C4 position of the cytosine ring. oup.com For example, treatment with ethylenediamine can lead to the formation of an N4-ethylamino-2'-deoxycytidine derivative. oup.com This side reaction is a significant concern as it introduces a permanent modification into the oligonucleotide sequence. The rate of this transamination is enhanced by the presence of the benzoyl protecting group. oup.com To minimize this, alternative protecting groups or carefully controlled deprotection conditions are often employed. nih.govoup.com
Table 1: Stability of N4-Benzoyl-2'-deoxycytidine in Oligonucleotide Synthesis Steps
| Synthesis Step | Reagents | Stability of N4-Benzoyl Group | Potential Degradation/Side Reactions |
| Detritylation | Dichloroacetic Acid (DCA) in Dichloromethane | Generally Stable | Acid-catalyzed depurination (a general risk, not specific to the benzoyl group). umich.edu |
| Coupling | Phosphoramidite, Activator (e.g., Tetrazole) | Stable | Incomplete coupling leads to (n-1) shortmer sequences. umich.edu |
| Capping | Acetic Anhydride, N-Methylimidazole | Stable | Incomplete capping can expose the 5'-OH for unwanted side reactions in subsequent cycles. researchgate.net |
| Oxidation | Iodine, Water, Pyridine (B92270)/THF | Stable | The phosphite triester is oxidized to a stable phosphate triester. atdbio.com |
| Deprotection | Concentrated Aqueous Ammonia | Labile (as intended) | Cleavage of the benzoyl group. |
| Deprotection | Ethylenediamine (EDA) | Labile | Transamination at the C4 position of cytosine. oup.com |
| Deprotection | Methylamine | Labile | Transamination at the C4 position of cytosine. |
Characterization of Impurities and By-product Formation
The synthesis of oligonucleotides is a complex process involving numerous chemical reactions, and the formation of impurities and by-products is a common challenge. When N4-Benzoyl-2'-deoxycytidine is used, several specific impurities can arise from side reactions during the elongation cycles or the final deprotection. Careful characterization of these impurities is essential for optimizing synthesis protocols and ensuring the purity of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical techniques used for this purpose. nih.gov
N-Branched Oligonucleotides: One significant by-product is the formation of N-branched oligonucleotides. researchgate.netcaymanchem.comnih.gov This occurs if the N4-benzoyl protecting group is prematurely removed during synthesis, exposing the exocyclic amino group of the cytidine base. This unprotected amino group can then react with an incoming phosphoramidite monomer, leading to the growth of a second oligonucleotide chain from the cytidine base. researchgate.net This results in a branched structure where two identical chains are linked to the 3'-terminal deoxycytidine. nih.gov These high molecular weight impurities can be detected by gel electrophoresis as slower-migrating bands and characterized by MALDI-TOF mass spectrometry, which will show a mass approximately double that of the expected full-length product. researchgate.net
Transamination Products: As mentioned previously, the use of primary amine reagents like ethylenediamine or methylamine for deprotection can lead to transamination at the C4 position of cytidine. oup.com This results in the replacement of the amino group with the corresponding alkylamino group. For instance, deprotection with methylamine can produce N4-methylcytidine impurities. google.com These impurities can be identified by HPLC, as the modification alters the hydrophobicity and charge of the oligonucleotide, leading to a shift in retention time. Mass spectrometry will confirm the identity of the impurity by showing the corresponding mass shift (e.g., an increase of 14 Da for methylation).
Acrylonitrile (B1666552) Adducts: The cyanoethyl group is a commonly used protecting group for the phosphate backbone in phosphoramidite chemistry. During the final deprotection step with a base, this group is removed via β-elimination, generating acrylonitrile as a by-product. Acrylonitrile is a reactive Michael acceptor and can react with the nucleobases of the oligonucleotide. While thymine (B56734) is particularly susceptible, adducts can also form at the N3 position of cytidine. The formation of these adducts can be minimized by using scavengers or by performing the deprotection at lower temperatures for a longer duration. rsc.org These adducts result in a mass increase of 53 Da and can be characterized by HPLC-MS.
Other Impurities: Other common impurities include deletion sequences, often referred to as "(n-1) shortmers," which arise from incomplete coupling at one of the synthesis cycles. Benzoyl ester impurities can also form if excess benzoyl chloride reacts with the hydroxyl groups of the deoxycytidine during the initial protection step. These are typically removed during purification of the phosphoramidite monomer.
Table 2: Common Impurities and By-products Associated with N4-Benzoyl-2'-deoxycytidine
| Impurity/By-product | Origin | Method of Characterization | Expected Analytical Signature |
| N-Branched Oligonucleotides | Premature removal of the N4-benzoyl group during synthesis, followed by reaction of the exocyclic amine with an incoming phosphoramidite. researchgate.net | Gel Electrophoresis, MALDI-TOF MS researchgate.net | Slower migration on gel; Mass approximately double that of the full-length product. researchgate.net |
| N4-Alkylcytidine (Transamination) | Deprotection with primary amines (e.g., ethylenediamine, methylamine). oup.com | HPLC, Mass Spectrometry | Shift in HPLC retention time; Mass increase corresponding to the alkyl group (e.g., +14 Da for methyl). |
| Acrylonitrile Adducts | Reaction of the cytosine base with acrylonitrile, a by-product of cyanoethyl phosphate deprotection. | HPLC, Mass Spectrometry | Shift in HPLC retention time; Mass increase of 53 Da. |
| (n-1) Deletion Sequences | Incomplete coupling during a synthesis cycle. | HPLC, Mass Spectrometry | Earlier elution in HPLC; Mass corresponding to the full-length product minus one nucleotide. |
| Benzoyl Ester Impurities | Reaction of benzoyl chloride with the 3'- or 5'-hydroxyl groups of deoxycytidine during monomer synthesis. | HPLC of the phosphoramidite monomer. | Different retention time compared to the desired N4-benzoyl-2'-deoxycytidine. |
Deprotection Strategies for Oligonucleotides Containing N4 Benzoyl 2 Deoxycytidine Residues
Traditional Deprotection Protocols and Their Limitations
Ammonia-Based Cleavage and Deprotection
The most conventional method for the deprotection of synthetic oligonucleotides, including those containing dCBz, employs concentrated aqueous ammonia (B1221849). atdbio.comglenresearch.com This single treatment typically accomplishes three essential tasks: cleavage of the oligonucleotide from the solid support, removal of the cyanoethyl protecting groups from the phosphate (B84403) backbone, and removal of the acyl protecting groups from the exocyclic amino functions of the nucleobases (adenine, guanine (B1146940), and cytosine). atdbio.com
The process generally involves heating the solid support-bound oligonucleotide in concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature, commonly 55°C, for a period ranging from 5 to 17 hours. atdbio.comoup.comgoogle.com The exact duration depends on the specific protecting groups used for the other bases. For instance, the isobutyryl group on guanine (dGiBu) is known to be more resistant to hydrolysis than the benzoyl groups on adenine (B156593) (dABz) and cytosine (dCBz), often making the deprotection of dGiBu the rate-determining step. atdbio.com The benzoyl groups on dA and dC are cleaved relatively quickly under these conditions. atdbio.com While effective for standard DNA oligonucleotides, these harsh basic conditions and prolonged heating can be detrimental to more sensitive modified oligonucleotides. atdbio.com
Analysis of N4-Benzoyl Group Stability and Transamination Side Reactions
The N4-benzoyl group of deoxycytidine is an amide and is susceptible to nucleophilic attack under basic deprotection conditions. While aqueous ammonia primarily leads to the desired hydrolysis to yield the unprotected deoxycytidine, the use of primary amines as deprotecting agents can lead to a significant side reaction known as transamination. au.dkoup.com
In this reaction, the primary amine attacks the C4 position of the cytosine ring, leading to the displacement of the original amino group and the formation of an N4-alkyl-deoxycytidine adduct. oup.com This side reaction is particularly pronounced when methylamine (B109427) is used for deprotection in the presence of N4-benzoyl-dC. atdbio.com The mechanism involves the nucleophilic attack of the amine on the pyrimidine (B1678525) ring rather than on the amide carbonyl of the benzoyl group. oup.com This issue has been a significant consideration in the development of faster deprotection protocols that utilize primary amines.
Advanced and Mild Deprotection Approaches for N4-Benzoyl-2'-deoxycytidine
To address the limitations of traditional ammonia-based deprotection, particularly for sensitive and modified oligonucleotides, advanced and milder deprotection strategies have been developed. These approaches aim to reduce the deprotection time, lower the temperature, and minimize side reactions.
Utilization of Alternative Amine Reagents (e.g., Methylamine, Ethylenediamine)
Primary amines, being more nucleophilic than ammonia, have been explored to accelerate the deprotection process.
Methylamine: A mixture of aqueous methylamine and ammonium hydroxide (AMA) has become a popular reagent for rapid deprotection. researchgate.net However, as previously mentioned, the use of methylamine with N4-benzoyl-dC can lead to transamination, forming N4-methyl-dC as a side product at levels of around 5%. researchgate.netglenresearch.com To circumvent this, it is often recommended to use acetyl-protected dC (dCAc) when employing AMA, as the acetyl group is removed rapidly without the accompanying transamination. atdbio.comresearchgate.net
Ethylenediamine (B42938) (EDA): Ethylenediamine has been employed as a gentler deprotecting reagent, particularly for methylphosphonate (B1257008) oligonucleotides, which are sensitive to the harsh conditions of concentrated ammonia. oup.com However, EDA also readily causes transamination of N4-benzoyl-dC, with reports of up to 15% of the dC residues being converted to the N4-(2-aminoethyl)-dC adduct. researchgate.netoup.com
The propensity for transamination with different amine reagents highlights a key challenge in using these faster deprotection methods with oligonucleotides containing the standard N4-benzoyl-dC.
Development of Ultramild and Two-Step Deprotection Procedures
To enable the synthesis of oligonucleotides with highly sensitive modifications, "ultramild" deprotection conditions have been devised. These protocols often involve the use of very labile protecting groups on the nucleobases that can be removed under much milder conditions than concentrated ammonia at high temperatures.
Ultramild Protecting Groups: A common strategy involves replacing the standard benzoyl and isobutyryl groups with more labile ones like phenoxyacetyl (Pac) or 4-isopropyl-phenoxyacetyl (iPr-Pac) for dA and dG, and acetyl for dC. glenresearch.com This set of protecting groups allows for deprotection using 0.05M potassium carbonate in methanol (B129727) at room temperature for about 4 hours, or with ammonium hydroxide at room temperature for 2 hours. glenresearch.com These conditions are significantly milder than the standard protocols and are compatible with a wider range of sensitive labels and modifications. glenresearch.com
Two-Step Deprotection: For certain applications, particularly with modified backbones like methylphosphonates, a two-step deprotection procedure has been developed to minimize side reactions. This often involves a pre-treatment step to remove the N4-benzoyl group before the main deprotection reagent is applied. For instance, to reduce the EDA-induced transamination of N4-benzoyl-dC, a pre-treatment with concentrated ammonium hydroxide for two hours at room temperature can be performed to remove most of the benzoyl groups. oup.com A novel one-pot variation of this involves a brief 30-minute treatment with dilute ammonia followed by the addition of ethylenediamine for 6 hours at room temperature. researchgate.netoup.com This approach was found to be superior in terms of product yield compared to traditional two-step methods. oup.com
Compatibility with Acid-Labile and Other Nucleobase Protecting Groups
The choice of deprotection strategy must consider the compatibility with all other protecting groups present in the oligonucleotide, including those on the 5'-hydroxyl group and any modifications.
Acid-Labile Groups: The most common 5'-hydroxyl protecting group is the dimethoxytrityl (DMT) group, which is removed by treatment with a mild acid like trichloroacetic or dichloroacetic acid. atdbio.com Deprotection of the nucleobases is typically performed under basic conditions, which are orthogonal to the acidic removal of the DMT group. Advanced deprotection methods that are base-labile are therefore generally compatible with the acid-labile DMT group. However, some very sensitive modifications may not tolerate even the mild acidic conditions used for detritylation. researchgate.net
Compatibility with Other Base Protecting Groups: The compatibility of the deprotection reagent with the protecting groups on other nucleobases is critical. For example, some deprotection schemes, such as using 0.4M sodium hydroxide in methanol/water, are not compatible with dmf-protected dG. glenresearch.com Conversely, the use of ultramild protecting groups like Pac on dA and iPr-Pac on dG is specifically designed to be compatible with mild deprotection reagents like potassium carbonate in methanol. glenresearch.com When using AMA, it is crucial to use acetyl-dC instead of benzoyl-dC to prevent transamination, while the standard isobutyryl-dG is effectively removed. researchgate.net
The following table summarizes the compatibility and conditions of various deprotection strategies for oligonucleotides containing N4-benzoyl-2'-deoxycytidine.
| Deprotection Reagent | Typical Conditions | Advantages | Limitations & Side Reactions | Compatibility Notes |
| Concentrated Ammonium Hydroxide | 55°C, 5-17 hours | Standard, effective for robust oligonucleotides. atdbio.com | Long reaction times, harsh conditions can degrade sensitive modifications. atdbio.com | Compatible with standard Bz and iBu protecting groups. |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10-15 minutes | Very rapid deprotection. researchgate.net | Causes ~5% transamination of N4-benzoyl-dC to N4-methyl-dC. researchgate.net | Best used with N4-acetyl-dC to avoid transamination. researchgate.net |
| Ethylenediamine (EDA) | Room temperature, ~6 hours | Mild conditions, useful for sensitive backbones like methylphosphonates. oup.com | Significant transamination (up to 15%) of N4-benzoyl-dC. oup.com | Often requires a two-step procedure with ammonia pre-treatment. oup.com |
| Potassium Carbonate in Methanol | Room temperature, ~4 hours | Ultramild conditions, suitable for very sensitive modifications. glenresearch.com | Requires the use of more labile protecting groups (e.g., Pac, iPr-Pac, Ac) instead of N4-benzoyl-dC. glenresearch.com | Not effective for removing standard benzoyl or isobutyryl groups. |
Analytical Validation of Deprotection Efficiency and Oligonucleotide Purity
Following the chemical synthesis of oligonucleotides incorporating N4-benzoyl-2'-deoxycytidine, a critical postsynthesis phase involves the cleavage from the solid support and the removal of all protecting groups. The benzoyl group on the exocyclic amine of cytidine (B196190) is base-labile and must be efficiently removed to yield the native, functional oligonucleotide. nih.govnih.gov Incomplete deprotection can lead to probes of low quality, potentially compromising the accuracy of results in sensitive applications. nih.gov Therefore, rigorous analytical validation is essential to confirm the complete removal of these protecting groups and to assess the purity of the final oligonucleotide product. umich.eduaurigeneservices.com This validation process predominantly relies on powerful analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. umich.edueuropa.eu
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of synthetic oligonucleotides. atdbio.com It offers high resolution, enabling the separation of the full-length target oligonucleotide from a complex mixture of impurities that arise during synthesis and deprotection. lcms.cz These impurities can include truncated sequences (failure sequences) and oligonucleotides that retain some of their chemical protecting groups. atdbio.com The choice between different HPLC modes, primarily reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC), depends on the specific characteristics of the oligonucleotide and the desired separation. umich.edu
Reversed-phase HPLC separates molecules based on their hydrophobicity. atdbio.com In oligonucleotide analysis, a common strategy involves purification with the hydrophobic 5'-dimethoxytrityl (DMT) group still attached ("trityl-on"). This significantly increases the hydrophobicity of the full-length product compared to the uncapped failure sequences, allowing for effective separation. atdbio.com After the DMT-on purification, the DMT group is chemically cleaved, and the oligonucleotide may be analyzed again by trityl-off HPLC. In trityl-off analysis, the retention time is based on the net surface hydrophobicity of the oligonucleotide itself. thermofisher.com While product identification can be less straightforward than in trityl-on methods, the resolution is often excellent for analysis and small-scale purification. thermofisher.com Contaminants from the deprotection step, such as benzamide (B126) resulting from the cleavage of the N4-benzoyl group, can also be identified and quantified as they typically elute much earlier than the oligonucleotide product. nih.govthermofisher.com
Anion-exchange HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone. nih.gov This method is highly effective for resolving oligonucleotides of different lengths, as the net charge is directly proportional to the number of phosphate groups. nih.gov AEX-HPLC can be performed under denaturing conditions, such as high pH or elevated temperature, which is advantageous for oligonucleotides that form strong secondary structures like hairpin loops. atdbio.comlcms.cz Eliminating these secondary structures leads to sharper peaks and improved resolution. lcms.cz
The efficiency of both RP- and AEX-HPLC separations can be fine-tuned by optimizing several parameters, as detailed in the table below.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Anion-Exchange HPLC (AEX-HPLC) | Rationale and Research Findings |
|---|---|---|---|
| Stationary Phase (Column) | C8 or C18 alkyl-bonded silica (B1680970) (e.g., Hypersil ODS, Aquapore RP-300). thermofisher.comoup.com | Strong anion-exchange resins (e.g., NucleoPac PA-100). nih.gov | The choice of column chemistry dictates the separation mechanism. RP columns with large pore sizes (e.g., 300 Å) are ideal for oligonucleotides. thermofisher.com AEX columns provide very high-resolution separation of oligonucleotides up to 60 bases in length. nih.gov |
| Mobile Phase | Acetonitrile gradient in an aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA). oup.com | Increasing salt gradient (e.g., NaCl or NaBr) in a buffered mobile phase (e.g., Tris-HCl). nih.gov | In RP-HPLC, ion-pairing agents neutralize the negative charge of the phosphate backbone, increasing retention and improving peak shape. lcms.cz In AEX-HPLC, the salt gradient elutes oligonucleotides based on their increasing charge (length). nih.gov |
| Temperature | Often elevated (e.g., 40-60 °C). lcms.czoup.com | Can be performed at elevated temperatures. nih.gov | Higher temperatures help to disrupt secondary structures (duplexes, hairpins), leading to sharper peaks and improved resolution. It also reduces mobile phase viscosity, lowering operating pressure. lcms.cz |
| pH | Typically around pH 7. oup.com | Can be run at high pH (e.g., 12.4) for denaturation. nih.gov | High pH in AEX-HPLC eliminates hydrogen bonding interactions, which is particularly useful for purifying oligonucleotides with high G-C content or self-complementary sequences. atdbio.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deprotected Oligonucleotides
While HPLC is excellent for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the detailed structural elucidation of the final oligonucleotide product. europa.eunih.gov It provides confirmation of the primary structure, nucleobase and sugar composition, and the integrity of the phosphodiester backbone. europa.euresearchgate.net For oligonucleotides containing N4-benzoyl-2'-deoxycytidine, NMR is particularly valuable for verifying the complete removal of the benzoyl protecting group.
The analysis typically involves a combination of one- and two-dimensional NMR experiments, observing key nuclei such as ¹H, ¹³C, and ³¹P. europa.eu
¹H NMR: Proton NMR is used to assign resonances for the sugar protons (H1', H2', H2'', etc.) and the base protons (e.g., H6 of cytidine). The complete removal of the N4-benzoyl group is confirmed by the disappearance of its characteristic aromatic proton signals in the spectrum and the appearance of the N4-amino proton signals of the now-unprotected cytidine residue. nih.gov
¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton of the oligonucleotide. Each carbon atom in the sugar rings and the nucleobases has a distinct chemical shift. The absence of signals corresponding to the carbonyl and phenyl carbons of the benzoyl group provides definitive evidence of successful deprotection. researchgate.netnih.gov
³¹P NMR: Phosphorus NMR is highly specific for the phosphodiester or phosphorothioate (B77711) backbone. europa.euoup.com It provides information on the integrity of the internucleotide linkages and can help identify any side products formed due to backbone degradation during the deprotection process. europa.eu
Regulatory bodies, such as the European Medicines Agency (EMA), recommend NMR experiments as part of the characterization studies for oligonucleotide drug substances to elucidate identity, composition, and structure. europa.eu
| NMR Technique | Nucleus Observed | Information Gained for Deprotected Oligonucleotides |
|---|---|---|
| 1D and 2D ¹H NMR (e.g., COSY, TOCSY, NOESY) | ¹H (Proton) | Confirms identity and connectivity of sugar and base protons. nih.govresearchgate.net Absence of aromatic signals from the benzoyl group confirms its removal. Establishes sequence and conformation through nuclear Overhauser effects (NOEs). umich.edu |
| 1D and 2D ¹³C NMR (e.g., HSQC, HMBC) | ¹³C (Carbon) | Verifies the carbon framework of each nucleoside. europa.eu Absence of carbonyl and phenyl carbon signals from the benzoyl group provides definitive proof of deprotection. nih.gov |
| 1D ³¹P NMR | ³¹P (Phosphorus) | Provides information on the primary and secondary structure of the phosphodiester/phosphorothioate backbone. europa.eu Confirms the integrity and chemical environment of the internucleotide linkages. oup.com |
Applications of N4 Benzoyl 2 Deoxycytidine in Advanced Nucleic Acid Research and Engineering
Development of Functional Nucleic Acids for Research Probes
Functional nucleic acids, such as aptamers and DNAzymes, are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to targets or catalyze chemical reactions, respectively. Their development often relies on the ability to synthesize large libraries of modified oligonucleotides.
Aptamers are selected from vast combinatorial libraries of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). DNAzymes are similarly discovered through in vitro selection methods. The properties of these functional nucleic acids can be enhanced by introducing chemical modifications.
N4-acyl-2'-deoxycytidine derivatives, including N4-benzoyl-2'-deoxycytidine, can be used to generate modified oligonucleotide libraries for the selection of novel aptamers and DNAzymes. oup.comnih.gov These modified nucleosides can be supplied as triphosphates (dCAcylTPs) and incorporated into DNA by various DNA polymerases. oup.com This enzymatic synthesis approach allows for the creation of libraries where the cytosine bases are acylated.
Table 2: Research Findings on Enzymatic Incorporation of N4-Acyl-dCTPs
| DNA Polymerase | Finding | Reference |
| Taq, Klenow fragment (exo-), Bsm, KOD XL | Efficiently use dCAcylTPs as substrates, but can mispair the modified base with adenine (B156593) in addition to guanine (B1146940). | oup.com |
| phi29 (proofreading) | Successfully utilizes dCAcylTPs but is more prone to forming the CAcyl•A mispair. | oup.com |
| Terminal deoxynucleotidyl transferase (TdT) | Capable of incorporating several hundred consecutive N4-acylated-deoxycytidine nucleotides. | oup.com |
The ability to generate libraries containing N4-acylated cytosines opens up possibilities for selecting aptamers with novel binding properties or DNAzymes with altered catalytic activities. The acyl group can provide new contact points for target binding or influence the folded structure of the nucleic acid, potentially leading to functional molecules with enhanced stability, affinity, or catalytic efficiency. nih.gov
Fabrication of Nucleic Acid-Based Biosensors
N4-Benzoyl-2'-deoxycytidine and its derivatives are integral to the fabrication of advanced nucleic acid-based biosensors, which are analytical devices used for the detection of specific DNA or RNA sequences, proteins, and other molecules. researchgate.netomicsonline.org The incorporation of this modified nucleoside into oligonucleotide probes enhances the stability and specificity of the biosensor's recognition layer. chemimpex.com The benzoyl group attached to the cytidine (B196190) base increases the lipophilicity of the nucleoside, which can influence its interaction with surfaces and target molecules, a key consideration in biosensor design. cymitquimica.com
The fabrication process often involves the immobilization of oligonucleotide probes, containing N4-Benzoyl-2'-deoxycytidine, onto a transducer surface. omicsonline.org These modified probes offer greater resistance to nuclease degradation compared to their unmodified counterparts, leading to biosensors with a longer operational life and improved reliability in biological samples. beilstein-journals.org Furthermore, the structural alterations conferred by the benzoyl group can improve the hybridization kinetics and thermal stability of the probe-target duplex, resulting in higher sensitivity and selectivity. nih.gov These characteristics are crucial for developing robust diagnostic tools for detecting biomarkers associated with various diseases. researchgate.netomicsonline.org
| Biosensor Component | Role of N4-Benzoyl-2'-deoxycytidine | Advantage in Biosensor Performance |
| Recognition Layer | Incorporated into oligonucleotide probes as a modified building block. chemimpex.com | Enhances thermal stability and nuclease resistance. beilstein-journals.orgnih.gov |
| Probe-Target Hybridization | Influences duplex stability and interaction kinetics. cymitquimica.com | Improves sensitivity and selectivity of detection. nih.gov |
| Signal Transduction | Can be further modified with signaling moieties (e.g., fluorophores). | Allows for the development of various detection platforms (e.g., optical, electrochemical). omicsonline.org |
Elucidation of Molecular Interactions Using Modified Oligonucleotide Probes
Oligonucleotide probes containing N4-Benzoyl-2'-deoxycytidine are valuable tools for elucidating complex molecular interactions within biological systems. This compound is a fluorescent nucleoside, which allows it to be used in studying the interactions between sugar residues and the phosphate (B84403) groups of nucleic acids. cymitquimica.combroadpharm.com By strategically placing this modified nucleoside within a DNA or RNA sequence, researchers can create probes that report on their local environment and binding events.
When such a modified probe binds to its target, changes in the fluorescence properties of the N4-Benzoyl-2'-deoxycytidine moiety can be monitored to provide real-time data on binding affinity, kinetics, and conformational changes. This approach has been instrumental in studying:
Protein-Nucleic Acid Interactions: Investigating how proteins like transcription factors, polymerases, and repair enzymes recognize and bind to specific DNA or RNA sequences.
DNA and RNA Structure: Probing the formation of non-canonical structures such as G-quadruplexes and hairpins.
Drug-Nucleic Acid Binding: Screening and characterizing the binding of small molecules to specific nucleic acid targets, aiding in drug discovery.
The enhanced stability of oligonucleotides modified with N4-Benzoyl-2'-deoxycytidine ensures that the probes remain intact during these experiments, providing more accurate and reproducible results. chemimpex.com
Role in the Synthesis of Oligonucleotide-Based Therapeutics and Diagnostics
N4-Benzoyl-2'-deoxycytidine is a crucial building block in the chemical synthesis of oligonucleotides intended for therapeutic and diagnostic applications. caymanchem.com Its primary role is to serve as a protected version of 2'-deoxycytidine (B1670253) during automated solid-phase oligonucleotide synthesis. The benzoyl group acts as a protecting group for the exocyclic amine of cytosine, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling steps. This protection is essential for achieving high-yield and high-fidelity synthesis of custom DNA and RNA sequences. chemimpex.com
Construction of Antisense Oligonucleotides and Small Interfering RNA (siRNA) Constructs
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are two major classes of oligonucleotide-based drugs that function by silencing gene expression. frontiersin.orgnih.govbachem.com The construction of these therapeutic molecules often requires chemical modifications to improve their drug-like properties, including stability against nucleases, binding affinity to the target mRNA, and cellular uptake. bachem.com
N4-Benzoyl-2'-deoxycytidine is a precursor used in the synthesis of the DNA segments of "gapmer" ASOs. nih.gov These gapmers typically have a central block of DNA flanked by modified nucleotides (like 2'-O-methoxyethyl or Locked Nucleic Acid) to enhance stability and binding affinity. nih.govnih.gov The central DNA "gap" is necessary to recruit RNase H, an enzyme that cleaves the target RNA, leading to gene silencing. nih.govresearchgate.net The precise synthesis of this DNA gap, which relies on protected nucleosides like N4-Benzoyl-2'-deoxycytidine, is critical for the therapeutic mechanism.
Similarly, while siRNAs are double-stranded RNA, the synthesis of their component strands relies on the same principles of using protected nucleosides. Modifications to siRNA strands are also common to improve stability and reduce off-target effects, and the foundational synthesis chemistry involves protected building blocks. frontiersin.orgnih.gov
| Therapeutic Modality | Role of N4-Benzoyl-2'-deoxycytidine Chemistry | Desired Outcome |
| Antisense Oligonucleotides (ASOs) | Enables synthesis of the DNA "gap" in gapmer ASOs. nih.gov | RNase H-mediated degradation of target mRNA. nih.govresearchgate.net |
| Small Interfering RNA (siRNA) | Foundational for the synthesis of the oligonucleotide strands. bachem.com | RISC-mediated cleavage of target mRNA. frontiersin.org |
Design of Novel Nucleoside Analogs as Essential Building Blocks for Drug Discovery
N4-Benzoyl-2'-deoxycytidine itself serves as a platform for the design and synthesis of more complex nucleoside analogs with potential therapeutic properties. caymanchem.com Modifications to the basic structure of nucleosides can dramatically alter their biological activity, making them of great interest in medicinal chemistry for developing antiviral and anticancer agents. cymitquimica.combiosynth.comalfa-chemclinix.com
Researchers use N4-Benzoyl-2'-deoxycytidine as a starting material or intermediate to introduce further chemical modifications at various positions of the nucleoside, such as the sugar moiety or the base. For example, the synthesis of N4-Benzoyl-2'-fluoro-2'-deoxycytidine introduces a fluorine atom at the 2' position of the sugar, a modification known to increase the binding affinity of oligonucleotides to their RNA targets and confer nuclease resistance. nih.govnih.gov Such novel analogs are then evaluated for their ability to inhibit viral replication or cancer cell proliferation, often by acting as chain terminators in DNA synthesis or by inhibiting key cellular enzymes. medchemexpress.com The benzoyl group can enhance lipophilicity, which may improve the cell permeability and bioavailability of these drug candidates. cymitquimica.com
Applications in Gene Therapy and Molecular Diagnostic Assay Development
In the broader context of gene therapy and molecular diagnostics, N4-Benzoyl-2'-deoxycytidine is a key component for the synthesis of high-purity oligonucleotides. chemimpex.com Gene therapy approaches may utilize synthetic oligonucleotides to correct or modulate gene expression, and the quality of these oligonucleotides is paramount. chemimpex.com The use of protected phosphoramidites, derived from compounds like N4-Benzoyl-2'-deoxycytidine, in solid-phase synthesis ensures the production of oligonucleotides with the correct sequence and minimal impurities.
In molecular diagnostics, synthetic oligonucleotides serve as essential reagents, including primers and probes for polymerase chain reaction (PCR), sequencing, and microarray analysis. chemimpex.com For instance, DNA probes used in diagnostic assays to detect specific DNA sequences related to genetic diseases or infectious agents must be synthesized with high fidelity. chemimpex.com The stability and specificity of these probes can be enhanced by incorporating modified nucleosides, the synthesis of which begins with protected precursors like N4-Benzoyl-2'-deoxycytidine.
Interdisciplinary Research in Chemical Biology
N4-Benzoyl-2'-deoxycytidine stands at the intersection of chemistry and biology, serving as a critical tool in the field of chemical biology. This discipline employs chemical techniques to synthesize novel molecules that can be used to probe and manipulate biological systems, providing insights that would be otherwise inaccessible.
The ability to synthesize modified oligonucleotides using building blocks like N4-Benzoyl-2'-deoxycytidine allows chemical biologists to:
Create Functionally Enhanced Nucleic Acids: Develop aptamers and DNAzymes with improved stability and novel catalytic activities. mdpi.com
Probe Biological Pathways: Design fluorescently labeled or cross-linking probes to study the dynamics of DNA replication, transcription, and repair in real-time.
Control Gene Expression: Construct chemically modified ASOs and siRNAs to dissect gene function with high specificity. bachem.com
Develop Novel Therapeutics: Synthesize nucleoside analogs to explore new mechanisms for combating viral infections and cancer. caymanchem.comchemimpex.com
The synthesis of these molecular tools is enabled by the foundational chemistry of protected nucleosides. The benzoyl group on N4-Benzoyl-2'-deoxycytidine is a prime example of a simple chemical modification that unlocks a vast range of applications, from fundamental research into nucleic acid structure and function to the development of next-generation therapeutics and diagnostics.
Studies on DNA Polymerase Fidelity, Translocation, and Elongation Mechanisms
The incorporation of modified nucleotides into DNA is a critical area of research for understanding the mechanisms of DNA polymerases and for developing new biotechnological tools. N4-Benzoyl-2'-deoxycytidine, and more broadly N4-acyl-2'-deoxycytidines, have been utilized in studies to probe the active sites of DNA polymerases and to assess their tolerance for bulky adducts on the nucleobase.
Research has demonstrated that various DNA polymerases from families A and B can recognize and incorporate N4-acyl-2'-deoxycytidine triphosphates (dCAcylTPs) as substrates during DNA synthesis. nih.govnih.govresearchgate.net These studies are crucial for understanding how modifications to the Watson-Crick hydrogen bonding face of a nucleotide affect the core processes of polymerase elongation and fidelity.
A key finding in these studies is the altered base-pairing potential of the modified cytidine. While the canonical pairing is with guanine (G), multiple studies have shown that when polymerases like Taq, Klenow fragment (exo-), Bsm, and KOD XL incorporate N4-acyl-cytosine, it frequently pairs with adenine (A). nih.govresearchgate.net This mispairing provides insight into the fidelity mechanisms of these enzymes, suggesting that the N4-benzoyl modification can disrupt the normal geometric and hydrogen-bonding constraints within the polymerase active site, leading to the acceptance of a non-canonical partner.
Furthermore, the ability of highly processive and proofreading polymerases, such as phi29 DNA polymerase, to utilize these modified nucleotides has been investigated. nih.govresearchgate.net Despite its 3'→5' exonuclease (proofreading) activity, which is designed to remove mismatched nucleotides, phi29 DNA polymerase successfully incorporates N4-acyl-deoxycytidine nucleotides. nih.govnih.govresearchgate.net This indicates that the modification does not immediately trigger the proofreading mechanism, allowing for the elongation of the DNA strand. The successful synthesis of modified DNA by a processive enzyme like phi29 provides evidence that the modification does not completely halt translocation along the DNA template. However, even with this proofreading polymerase, the tendency to form a CAcyl•A base pair was observed. nih.govresearchgate.net
In addition to template-dependent synthesis, terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, has been shown to be capable of incorporating hundreds of consecutive N4-acylated-deoxycytidine nucleotides. nih.govresearchgate.net This highlights the versatility of these modified building blocks across different classes of DNA polymerases.
The following table summarizes the behavior of various DNA polymerases with N4-acyl-2'-deoxycytidine triphosphates as observed in research studies.
| DNA Polymerase | Polymerase Family | Proofreading Activity | Observed Base Pairing | Incorporation Efficiency |
| Taq | A | No | CAcyl•G, Strong CAcyl•A | Efficient |
| Klenow Fragment (exo-) | A | No | CAcyl•G, Strong CAcyl•A | Efficient |
| Bsm | A | No | CAcyl•G, Strong CAcyl•A | Efficient |
| KOD XL | B | Yes | CAcyl•G, Strong CAcyl•A | Efficient |
| phi29 | B | Yes | CAcyl•G, Prone to CAcyl•A | Successful |
| Terminal deoxynucleotidyl Transferase (TdT) | X | No | N/A (Template Independent) | High (hundreds of bases) |
This table is based on findings from multiple studies on N4-acylated 2'-deoxycytidines. nih.govnih.govresearchgate.net
Bioconjugation Strategies via Modified Oligonucleotides (e.g., Diels-Alder Reactions)
The Diels-Alder reaction is a powerful and widely used cycloaddition reaction in organic chemistry for creating six-membered rings, and its bioorthogonal nature has made it a valuable tool for bioconjugation. wikipedia.org However, based on available research, there is no direct evidence to suggest that the N4-benzoyl group of N4-Benzoyl-2'-deoxycytidine is utilized as a reactive handle for Diels-Alder reactions. In the context of oligonucleotide chemistry, the benzoyl group serves primarily as a protecting group for the exocyclic amine of cytidine during solid-phase synthesis. This protecting group is typically removed during the final deprotection step to yield the native oligonucleotide sequence. Therefore, using the intact N4-Benzoyl-2'-deoxycytidine within an oligonucleotide for subsequent bioconjugation via Diels-Alder chemistry is not a reported application.
Photochemical and Photoimmobilization Applications of N4-Benzoyl-2'-deoxycytidine Containing Oligonucleotides
Light-induced chemical reactions offer precise spatial and temporal control, making them highly valuable for applications in biology and materials science. rsc.org While the benzoyl group is not among the most common photolabile or photocrosslinking moieties used in oligonucleotide chemistry—such as o-nitrobenzyl or psoralen (B192213) derivatives—research into N4-acylated deoxycytidines suggests potential photochemical applications. nih.gov
Studies focused on the enzymatic synthesis of DNA containing N4-acyl modifications have explicitly proposed that these novel nucleotides are promising substrates for applications such as photoimmobilization. nih.govnih.govresearchgate.net This suggests that the acyl group, including the benzoyl moiety, may confer photochemical properties suitable for covalently attaching oligonucleotides to surfaces or other molecules upon irradiation with light. Further research is in progress to explore these potential applications, including their use in photo-SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for the development of novel aptamers. nih.gov
Supporting this potential is the finding that N4-Benzoyl-2'-deoxycytidine is a fluorescent nucleoside, indicating it interacts with UV light. broadpharm.com Additionally, related research has shown that a 2'-deoxycytidin-N4-yl radical can be generated from precursor oxime esters under UV irradiation, hinting at the potential for the N4-position to be involved in photochemical reactions. researchgate.net These properties underscore the possibility of using oligonucleotides containing N4-Benzoyl-2'-deoxycytidine for photochemical applications, although detailed mechanisms and specific protocols for photoimmobilization have yet to be fully elucidated.
Future Directions and Emerging Trends in N4 Benzoyl 2 Deoxycytidine Research
Integration of Green Chemistry Principles in Synthetic Pathways
The synthesis of N4-Benzoyl-2'-deoxycytidine, like many multi-step chemical processes, traditionally involves significant solvent use and waste generation. The application of green chemistry principles is poised to revolutionize its production, making it more environmentally benign and economically viable. researchgate.netsphinxsai.com This involves a holistic approach to redesigning the synthetic route, from the choice of starting materials to the final product isolation.
Key principles of green chemistry are being explored for their applicability to N4-Benzoyl-2'-deoxycytidine synthesis. sphinxsai.comunirioja.es A primary goal is waste prevention by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.netunirioja.es Another critical area is the use of safer solvents and auxiliaries . Researchers are investigating the replacement of hazardous solvents, such as pyridine (B92270) and dichloromethane, commonly used in nucleoside chemistry, with greener alternatives like ionic liquids or supercritical fluids. nih.gov
The table below summarizes the core principles of green chemistry and their potential implementation in the synthesis of N4-Benzoyl-2'-deoxycytidine.
| Green Chemistry Principle | Potential Application in N4-Benzoyl-2'-deoxycytidine Synthesis |
| Waste Prevention | Redesigning synthetic pathways to improve atom economy and reduce by-products. |
| Safer Solvents | Replacing traditional chlorinated and aprotic polar solvents with greener alternatives like water, bio-solvents, or solvent-free conditions. nih.gov |
| Energy Efficiency | Utilizing catalytic reactions that proceed at lower temperatures and pressures; exploring microwave-assisted synthesis. unirioja.es |
| Renewable Feedstocks | Investigating biocatalytic routes starting from renewable resources like glucose for the synthesis of the deoxyribose moiety. sphinxsai.com |
| Reduce Derivatives | Minimizing the use of protecting groups through enzymatic or chemo-selective benzoylation techniques. nih.gov |
| Catalysis | Employing highly selective and recyclable catalysts (e.g., enzymes, organocatalysts) to replace stoichiometric reagents. unirioja.es |
Advancements in High-Throughput Synthesis and Automation Technologies
The demand for synthetic oligonucleotides in research, diagnostics, and therapeutics has spurred the development of high-throughput and automated synthesis technologies. nih.gov These technologies are directly applicable to the production and utilization of N4-Benzoyl-2'-deoxycytidine as a key building block. Automation and miniaturization offer the potential to accelerate the synthesis of both the nucleoside itself and the oligonucleotide chains it is incorporated into. nih.govresearchgate.netresearchgate.net
Modern automated platforms can perform multi-step syntheses in parallel, significantly increasing the output of modified nucleosides like N4-Benzoyl-2'-deoxycytidine. researchgate.net This is particularly valuable for creating libraries of related compounds for screening purposes. The integration of robotics for liquid handling, reaction monitoring, and purification minimizes human error and allows for continuous operation. researchgate.net
High-throughput continuous flow technology is an emerging area with significant potential. rsc.org In a flow chemistry setup, reagents are pumped through a series of reactors where reactions occur in a continuous stream. This approach offers enhanced control over reaction parameters, improved safety, and the ability to scale up production rapidly and efficiently. rsc.org The synthesis of N4-Benzoyl-2'-deoxycytidine could be adapted to a flow process, potentially leading to higher yields and purity.
The table below outlines key automation technologies and their impact on N4-Benzoyl-2'-deoxycytidine research.
| Technology | Impact on N4-Benzoyl-2'-deoxycytidine Research |
| Robotic Liquid Handlers | Enables precise and parallel dispensing of reagents for high-throughput synthesis and screening of N4-Benzoyl-2'-deoxycytidine derivatives. researchgate.net |
| Automated Synthesis Platforms | Accelerates the multi-step synthesis of the compound and its incorporation into DNA oligonucleotides. nih.gov |
| Continuous Flow Chemistry | Offers improved reaction control, enhanced safety, and easier scalability for the industrial production of N4-Benzoyl-2'-deoxycytidine. rsc.org |
| Miniaturization (Nanoscale Synthesis) | Reduces consumption of expensive reagents and solvents, and decreases waste generation during the synthesis and screening of new derivatives. researchgate.netrug.nl |
Exploration of Novel Protecting Group Chemistries and Deprotection Systems
Protecting groups are essential in the synthesis of complex molecules like N4-Benzoyl-2'-deoxycytidine, particularly for the hydroxyl groups of the deoxyribose sugar. academie-sciences.fr The benzoyl group on the N4 position is itself a protecting group. However, innovation in this area is continuous, with a focus on developing protecting groups that offer greater stability, easier cleavage under mild conditions, and orthogonality to other groups. universiteitleiden.nl
Research is moving beyond traditional protecting groups like dimethoxytrityl (DMT) and phosphoramidites used in standard oligonucleotide synthesis. Novel protecting groups are being designed that can be removed under very specific conditions, such as by enzymatic cleavage or exposure to a specific wavelength of light (photolabile protecting groups). This allows for more complex synthetic strategies and the creation of intricate molecular architectures. universiteitleiden.nl
The following table details emerging trends in protecting group chemistry relevant to N4-Benzoyl-2'-deoxycytidine.
| Protecting Group Class | Deprotection Method | Potential Advantage for N4-Benzoyl-2'-deoxycytidine Synthesis |
| Photolabile Groups | UV Light Exposure | Allows for spatial and temporal control of deprotection, useful in microarray synthesis. |
| Enzyme-Labile Groups | Specific Enzymes | Offers highly selective deprotection under extremely mild, biocompatible conditions. |
| Fluorous Protecting Groups | Fluorous Solid-Phase Extraction | Simplifies purification, potentially eliminating the need for traditional column chromatography. |
| Novel Acid/Base Labile Groups | Mildly Acidic or Basic Conditions | Provides alternatives to traditional groups, allowing for greater orthogonality in complex syntheses. universiteitleiden.nl |
Expanding the Scope of N4-Benzoyl-2'-deoxycytidine Utility in Synthetic Biology and Nanotechnology
While N4-Benzoyl-2'-deoxycytidine is primarily a building block for DNA synthesis, its unique chemical properties open doors for its use in the burgeoning fields of synthetic biology and nanotechnology. nih.gov In synthetic biology, which involves the design and construction of new biological parts, devices, and systems, modified nucleosides are crucial for creating synthetic genetic circuits and expanding the genetic alphabet.
N4-Benzoyl-2'-deoxycytidine, or derivatives thereof, could be used to construct synthetic DNA structures with altered properties, such as enhanced stability or novel recognition capabilities. These could be used as components in biological sensors or as information storage media.
In nanotechnology, DNA is increasingly used as a programmable material for the self-assembly of nanoscale structures, a field known as DNA nanotechnology. nih.gov The introduction of modified nucleosides like N4-Benzoyl-2'-deoxycytidine into DNA strands can alter their hybridization properties, flexibility, and ability to coordinate with nanoparticles. This could enable the construction of more complex and functional DNA-based nanomachines, drug delivery vehicles, and diagnostic platforms. eijppr.com For example, the benzoyl group could be further functionalized to act as a linker for attaching other molecules, such as fluorescent dyes or quantum dots, to a DNA scaffold.
The potential applications in these emerging fields are summarized below.
| Field | Potential Application of N4-Benzoyl-2'-deoxycytidine |
| Synthetic Biology | Construction of synthetic genes and circuits with modified backbones for new biological functions. |
| DNA Nanotechnology | Use as a modifiable unit in DNA origami and other self-assembled nanostructures to create functional devices. nih.gov |
| Nanomedicine | Incorporation into aptamers or drug delivery systems to enhance targeting or payload capacity. eijppr.com |
| Biosensing | Development of novel DNA probes where the benzoyl group can be modified to act as a reporter or quencher. nih.gov |
Q & A
Q. What is the mechanism by which N4-Benzoyl-2'-deoxycytidine inhibits DNA polymerase, and how can this inhibition be experimentally validated?
N4-Benzoyl-2'-deoxycytidine acts as a competitive inhibitor of DNA polymerase by mimicking the natural substrate, deoxycytidine (dC), thereby blocking nucleotide incorporation during DNA replication. To validate this mechanism:
- Perform enzymatic assays using purified DNA polymerase and radiolabeled dNTPs. Measure inhibition kinetics by varying substrate (dC) and inhibitor concentrations to calculate values .
- Use HPLC or gel electrophoresis to analyze truncated DNA products in the presence of the inhibitor, confirming replication arrest .
Q. What in vivo models demonstrate the antitumor activity of N4-Benzoyl-2'-deoxycytidine, and what controls are critical for these studies?
Studies in murine models (e.g., colon cancer 38 or B16 melanoma) have shown tumor growth suppression. Key methodological considerations include:
- Dose-response curves to establish efficacy and toxicity thresholds.
- Negative controls : Vehicle-treated cohorts and untreated tumor-bearing mice.
- Positive controls : Standard chemotherapeutics (e.g., 5-fluorouracil) to benchmark activity .
Q. How can researchers ensure high purity of N4-Benzoyl-2'-deoxycytidine for experimental use?
- Synthetic validation : Confirm structure via -NMR and -NMR spectroscopy.
- Purity assessment : Use reverse-phase HPLC with UV detection (λ = 260 nm) to verify ≥98% purity, as per supplier specifications .
Q. What safety protocols are recommended for handling N4-Benzoyl-2'-deoxycytidine in laboratory settings?
- Consult Safety Data Sheets (SDS) for hazard-specific guidelines (e.g., MedChemExpress, TCI America).
- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Dispose of waste via certified hazardous material protocols .
Advanced Research Questions
Q. How do cytidine deaminases (CDAs) interact with N4-Benzoyl-2'-deoxycytidine, and how can kinetic parameters inform assay design?
CDAs catalyze the hydrolysis of the benzoyl group from N4-Benzoyl-2'-deoxycytidine, converting it to 2'-deoxycytidine. To optimize assays:
- Measure and using spectrophotometric or HPLC-based methods (e.g., Table S5 in shows ).
- Include enzyme inhibitors like tetrahydrouridine to distinguish CDA activity from other enzymatic pathways .
Q. How can researchers reconcile N4-Benzoyl-2'-deoxycytidine’s dual roles as a DNA polymerase inhibitor and a substrate for esterases in catalytic systems?
- Specificity assays : Use mutant esterase libraries to identify enzymes that selectively cleave the benzoyl group without affecting polymerase activity.
- Compartmentalization : In systems like CAT-Seq, encapsulate the inhibitor with target enzymes to prevent cross-reactivity (e.g., microfluidic droplets with esterase mutants and substrate nucleotides) .
Q. What experimental strategies resolve contradictions between replication inhibition and deaminase activation data?
- Parallel assays : Compare DNA polymerase inhibition (via gel-shift assays) and deaminase activity (via mass spectrometry or -labeling) under identical conditions.
- Computational modeling : Predict binding affinities for polymerase vs. deaminase using molecular docking (e.g., AutoDock Vina) .
Q. How can N4-Benzoyl-2'-deoxycytidine be integrated into high-throughput screening (HTS) for antiviral drug discovery?
- Cell-based assays : Use viral replication reporters (e.g., luciferase-tagged HSV-1) to quantify inhibition.
- Counter-screening : Test cytotoxicity in non-infected cells to exclude off-target effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
